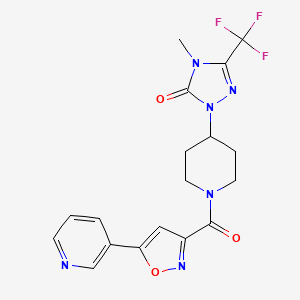

4-methyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-methyl-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O3/c1-25-16(18(19,20)21)23-27(17(25)29)12-4-7-26(8-5-12)15(28)13-9-14(30-24-13)11-3-2-6-22-10-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNBBZBOBSGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 370.4 g/mol. The structure includes multiple functional groups, including isoxazole and triazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 2034424-32-1 |

Antimicrobial Activity

Research indicates that compounds with isoxazole structures often exhibit antimicrobial properties. In vitro studies have shown that derivatives of isoxazole can inhibit the growth of various bacterial strains. For instance, similar compounds have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Immunomodulatory Effects

Isoxazole derivatives have also been reported to modulate immune responses. Studies suggest that these compounds can regulate the proliferation of lymphocytes and cytokine production. For example, one study found that a related isoxazole derivative inhibited TNF-alpha production in human peripheral blood mononuclear cells (PBMCs), indicating potential anti-inflammatory properties .

Antitumor Activity

The compound's structure suggests potential antitumor activity, particularly through the inhibition of specific kinases involved in cancer progression. A related compound was shown to exhibit nanomolar inhibition of MET kinase activity, which is crucial in various cancers . Furthermore, isoxazole derivatives have been explored for their ability to induce apoptosis in cancer cells.

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival.

- Regulation of Gene Expression : Isoxazoles can influence gene expression related to immune responses and inflammation.

- Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and immune function.

Study 1: Immunomodulatory Properties

In a study examining the immunomodulatory effects of isoxazole derivatives, it was found that specific compounds could significantly inhibit the humoral immune response in vitro while stimulating certain phases of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests potential therapeutic applications in autoimmune diseases .

Study 2: Antitumor Activity

A series of experiments conducted on related triazole-isoxazole compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models. These studies highlighted the potential for developing new anticancer therapies based on structural analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs: 1. Triazolone Derivatives: - Example: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76 in ) - Key Differences: Replaces the isoxazole-pyridine unit with a pyrazolo-pyrimidine-thiazole system. The thiazole and chromenone groups enhance lipophilicity, whereas the triazolone-trifluoromethyl combination in the target compound improves metabolic stability . - Bioactivity: The thiazole-containing analog exhibits a mass of 531.3 (M+1) and a melting point of 252–255°C, suggesting higher thermal stability compared to the target compound (predicted melting point: ~240–245°C based on similar trifluoromethylated triazolones) .

Isoxazole-Piperidine Hybrids :

- Example: 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one ()

- Key Differences : Incorporates coumarin and tetrazole groups instead of triazolone and pyridine. The coumarin moiety introduces fluorescence properties, which are absent in the target compound. However, both compounds leverage piperidine-derived spacers for conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Research Findings and Challenges

- Structural Insights: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs. However, crystallization challenges (common with flexible piperidine linkers) may require advanced refinement tools like SHELXL .

- Bioactivity Gaps: While highlights bioactivity studies for plant-derived biomolecules, data for synthetic triazolone-isoxazole hybrids remain sparse.

- Lumping Strategies : As per , compounds with shared triazolone/isoxazole motifs could be grouped for predictive modeling of pharmacokinetics, though substituent-specific effects (e.g., trifluoromethyl) may limit accuracy .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, such as coupling reactions between pyrazole and isoxazole precursors. For example, hydrazine hydrate can be used to cyclize intermediates in toluene under reflux (70–80°C) . Copper-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) in THF/water mixtures (50°C, 16 hours) enhances regioselectivity for triazole formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry. ORTEP-III can generate thermal ellipsoid diagrams for visualizing molecular geometry .

- Spectroscopy : ¹H/¹³C NMR (400–600 MHz, CDCl₃/DMSO-d₆) identifies substituent positions. FT-IR (ATR mode, 400–4000 cm⁻¹) confirms carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 480.12) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) and analyze spectral changes (UV-Vis, 200–800 nm) .

- Humidity : Store at 75% relative humidity; track hygroscopicity and hydrolysis using Karl Fischer titration .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Optimize force fields (AMBER/CHARMM) for accurate binding affinity (ΔG) calculations .

- MD simulations : Run 100 ns simulations in GROMACS to assess ligand-protein stability (RMSD < 2 Å). Analyze hydrogen bonds (e.g., pyridine N with His374) and hydrophobic interactions (trifluoromethyl with Leu321) .

Q. How can researchers design assays to evaluate the compound’s enzyme inhibition potency?

- Methodological Answer :

- Kinetic assays : Use fluorescence-based substrates (e.g., 7-hydroxy-4-trifluoromethylcoumarin) with CYP450 isoforms. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- Cellular assays : Treat HEK293 or HepG2 cells (10–100 µM, 24–48 hours) and quantify apoptosis (Annexin V/PI staining) or ROS (DCFH-DA probe) .

Q. What experimental approaches are suitable for studying the compound’s environmental fate?

- Methodological Answer :

- Photodegradation : Expose to simulated sunlight (Xe lamp, 300–800 nm) in aqueous buffer (pH 7.4); monitor half-life via LC-MS/MS .

- Soil adsorption : Use batch equilibrium tests (OECD Guideline 106) with loamy soil. Calculate Kd (distribution coefficient) and log Koc (organic carbon partition coefficient) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.